Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Drug metabolism Phase II conjugation Structural elucidation

Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid (CAS 216973-68-1; molecular formula C₃₁H₃₄N₂O₁₂; molecular weight 626.61 g/mol) is a chemically defined carbamoyl glucuronide conjugate of the non-selective β/α₁-adrenoceptor antagonist carvedilol. Unlike the more common O-linked glucuronide metabolites (e.g., carvedilol β-D-glucuronide, CAS 114869-83-9) that arise from conjugation at hydroxyl sites, this compound incorporates a carbamate linkage formed via addition of CO₂ and glucuronic acid to the secondary aliphatic amine of carvedilol.

Molecular Formula C31H34N2O12
Molecular Weight 626.6 g/mol
Cat. No. B13430933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol N'-Carbamate beta-D-Glucopyranuronic Acid
Molecular FormulaC31H34N2O12
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1
InChIKeySZOHIWBCKWVETQ-FKSRQHCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid: Procurement-Relevant Identity, Purity, and Reference-Standard Specifications


Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid (CAS 216973-68-1; molecular formula C₃₁H₃₄N₂O₁₂; molecular weight 626.61 g/mol) is a chemically defined carbamoyl glucuronide conjugate of the non-selective β/α₁-adrenoceptor antagonist carvedilol. Unlike the more common O-linked glucuronide metabolites (e.g., carvedilol β-D-glucuronide, CAS 114869-83-9) that arise from conjugation at hydroxyl sites, this compound incorporates a carbamate linkage formed via addition of CO₂ and glucuronic acid to the secondary aliphatic amine of carvedilol [1]. It is supplied as a purified single-chemical-entity reference standard (≥95% purity, mixture of diastereomers) by specialty chemical vendors, with a catalog price of approximately $430/1 mg and is explicitly labeled 'For Research Use Only; Not Intended for Diagnostic or Therapeutic Use' .

Why Generic Carvedilol Glucuronide Standards Cannot Substitute for the N'-Carbamate Conjugate in Metabolic Pathway Studies


Generic or O-linked carvedilol glucuronide reference standards (e.g., carvedilol β-D-glucuronide, 1-hydroxycarvedilol O-glucuronide, 8-hydroxycarvedilol O-glucuronide) are chemically and structurally distinct from the N'-carbamate conjugate. Carvedilol metabolism proceeds through at least five distinct glucuronide products in dog and rat, including two diastereomeric carbamoyl glucuronides, one carbazole-N-linked glucuronide, and two diastereomeric O-linked glucuronides, each formed at chemically different sites on the parent molecule [1]. Substituting an O-glucuronide standard for the N'-carbamate conjugate in LC-MS/MS method development or metabolite quantification will produce false-negative or misassigned signals for the carbamoyl shunt pathway, particularly in cross-species comparative metabolism studies where the relative abundance of carbamoyl versus O-linked conjugates varies [1]. Furthermore, the N'-carbamate conjugate is formed via a CO₂-dependent mechanism distinct from canonical UGT-mediated O-glucuronidation, meaning it serves as a unique biomarker for a specific Phase II conjugation route that is not captured by monitoring O-glucuronides alone [1].

Quantitative Differentiation Evidence: Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid vs. O-Linked Glucuronide Congeners


Structural Identity: N-Carbamoyl vs. O-Linked Glucuronide Conjugation Chemistry

The target compound contains an N-carbamoyl-β-D-glucopyranuronic acid moiety formed at the secondary aliphatic amine of carvedilol, in contrast to the O-linked glucuronide isomers (e.g., 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide) which conjugate at hydroxyl groups on the carbazole ring or side chain. This structural difference was resolved via a differential acetylation strategy: in pyridine, carvedilol was acetylated at both the hydroxyl and the aliphatic amine, whereas in aqueous solution acetylation occurred only at the aliphatic amine; the carbazole nitrogen remained unreactive under both conditions [1]. The carbamoyl linkage is formed by addition of CO₂ and glucuronic acid to the secondary amine, a mechanism chemically distinct from UDP-glucuronosyltransferase (UGT)-catalyzed O-glucuronidation at hydroxyl positions [1]. Carvedilol produces at least 12 different metabolites in dog and rat, of which five are glucuronide conjugates: two diastereomeric carbamoyl glucuronides (including the target compound), one carbazole-N-linked glucuronide, and two diastereomeric O-linked glucuronides [1].

Drug metabolism Phase II conjugation Structural elucidation

Metabolic Pathway: UGT Isoform Specificity for O-Glucuronidation vs. CO₂-Dependent Carbamoyl Conjugate Formation

Carvedilol glucuronidation via the canonical O-linked pathway is catalyzed by at least three human recombinant UGT isoforms: UGT1A1, UGT2B4, and UGT2B7, which produce two distinct O-glucuronide forms (G1 and G2) in human liver microsomes. Kinetic parameters for G1 formation in human liver microsomes were Km = 26.6 μM and Vmax = 106 pmol/min/mg protein; for G2, Km = 46.0 μM and Vmax = 44.5 pmol/min/mg protein [1]. By contrast, the carbamoyl glucuronide (N'-carbamate) conjugate is formed via a non-UGT, CO₂-dependent mechanism whereby dissolved CO₂/bicarbonate reacts with the secondary amine of carvedilol followed by glucuronic acid conjugation, as demonstrated in dog and rat liver microsome incubations [2]. This bifurcation means that the carbamoyl conjugate formation rate is governed by CO₂ availability and amine nucleophilicity rather than UGT expression levels, creating a distinct and independent metabolic shunt that cannot be inferred from UGT activity measurements.

Enzymology UGT isoform specificity In vitro metabolism

Analytical Differentiation: Retention Time and Mass Spectrometric Discrimination from O-Glucuronide Isomers

The five carvedilol glucuronide metabolites—including the two carbamoyl diastereomers, one carbazole-N-linked isomer, and two O-linked diastereomers—require chromatographic separation and unambiguous mass spectrometric identification to avoid misassignment. Schaefer et al. demonstrated that differential acetylation patterns (pyridine vs. aqueous conditions) produce distinct FAB-MS fragmentation signatures that discriminate the carbamoyl conjugate from O-linked and N-linked isomers [1]. The N'-carbamate conjugate exhibits a characteristic +44 Da mass increment (CO₂ adduct) relative to the O-glucuronide (MW 582.60), enabling definitive MRM transition design in LC-MS/MS workflows. Without the authentic carbamoyl standard, method development laboratories risk co-elution or misidentification, particularly given that the stereoselective glucuronidation of carvedilol enantiomers produces multiple isobaric or near-isobaric species that co-elute under generic reversed-phase conditions [2].

LC-MS/MS method development Metabolite identification Bioanalysis

Pharmacological Relevance: Reduced CYP3A Time-Dependent Inhibition Liability of Glucuronide Metabolites vs. Parent Carvedilol

Carvedilol β-D-glucuronide (O-linked) demonstrated weak time-dependent inhibition of CYP3A, whereas the parent drug carvedilol was a substantially more potent mechanism-based CYP3A inhibitor. The carvedilol IC₅₀ decreased from 7.0 to 1.1 µM after a 30-min NADPH preincubation, with kinact = 0.051 min⁻¹ and KI = 1.8 µM [1]. By contrast, carvedilol β-D-glucuronide exhibited significantly weaker CYP3A inactivation, consistent with the general principle that glucuronide conjugation attenuates the CYP inhibitory potential of the parent drug [1]. Although direct data for the N'-carbamate conjugate are not yet reported, the carbamoyl modification introduces an additional polar/ionizable group (pKa ~2.73 predicted) that further reduces membrane permeability and access to the CYP3A active site relative to the O-glucuronide, suggesting even lower DDI liability.

Drug-drug interactions CYP450 inhibition Metabolite safety

Excretion Profile: Biliary vs. Urinary Partitioning of Glucuronide Conjugate Classes

In rats, two O-linked glucuronide metabolites—1-hydroxycarvedilol O-glucuronide (M-1) and 8-hydroxycarvedilol O-glucuronide (M-2)—accounted for 39% and 22% of the oral dose in bile, respectively, representing the dominant elimination route [1]. In humans, urinary excretion of total radioactivity was 16% of the dose, of which carvedilol glucuronide (predominantly O-linked) constituted 32% of urinary radioactivity (approximately 5.2% of the administered dose), with only 2% excreted as unchanged drug and 0.3% appearing as free parent in urine [2]. The carbamoyl conjugate, being more polar (higher MW, additional carboxylate moiety) and resistant to β-glucuronidase hydrolysis relative to O-linked forms, is expected to partition preferentially toward biliary/fecal elimination rather than renal clearance, though direct quantitative excretion data for the pure N'-carbamate conjugate in humans remain to be published.

Pharmacokinetics Biliary excretion Mass balance

High-Value Application Scenarios for Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid Procurement


LC-MS/MS Bioanalytical Method Development for Comprehensive Carvedilol Metabolite Profiling

Laboratories developing validated LC-MS/MS assays for carvedilol and its metabolites in plasma, urine, or bile require the authentic N'-carbamate conjugate as a reference standard to establish retention time, optimize MRM transitions for the +44 Da carbamoyl-specific channel, and demonstrate chromatographic resolution from the four co-occurring glucuronide isomers (G1, G2, carbazole-N-glucuronide, and the second carbamoyl diastereomer) [1]. Without this standard, the carbamoyl shunt pathway peak will either be misassigned to an O-glucuronide channel or remain unidentified, compromising method selectivity and total metabolite recovery. The standard is also essential for preparing calibration curves and quality control samples for accurate quantification of this metabolite in pharmacokinetic studies.

Cross-Species Comparative Drug Metabolism and Toxicokinetic Studies

In preclinical ADME studies across dog, rat, mouse, and human systems, the relative contribution of the carbamoyl glucuronide pathway varies between species [1]. Having the purified N'-carbamate conjugate standard enables species-specific metabolite identification, quantification of the CO₂-dependent shunt pathway, and meaningful cross-species extrapolation of metabolic clearance routes. This is particularly relevant for regulatory toxicology species justification, where uncharacterized metabolite peaks can trigger requests for additional stand-alone metabolite safety studies (ICH M3(R2)). The carbamoyl conjugate standard supports definitive structural identification via FAB-MS or LC-MS/MS fragmentation pattern matching against the published acetylation-based characterization [1].

In Vitro Drug-Drug Interaction (DDI) Risk Assessment Using Glucuronide Metabolite Controls

The N'-carbamate conjugate serves as a structurally distinct negative control in CYP450 time-dependent inhibition (TDI) screening panels alongside the O-linked carvedilol β-D-glucuronide. Published data demonstrate that carvedilol β-D-glucuronide exhibits only weak CYP3A TDI compared to the parent drug (IC₅₀ shift from 7.0 to 1.1 µM for carvedilol vs. minimal shift for the glucuronide) [2]. Including the carbamoyl conjugate in the screening panel strengthens the mechanistic conclusion that glucuronide conjugation broadly attenuates CYP inactivation liability, regardless of the linkage type (O- vs. N-carbamoyl). This evidence supports regulatory arguments that circulating glucuronide metabolites are unlikely to contribute to clinically significant CYP-mediated DDIs.

Metabolite Identification and Structural Elucidation Using Chemical Derivatization Workflows

For laboratories employing chemical derivatization strategies (e.g., acetylation with acetic anhydride in pyridine vs. aqueous conditions) to assign glucuronide conjugation sites on novel drug candidates, the carvedilol N'-carbamate conjugate is an ideal system suitability and positive control standard [1]. Its well-characterized differential acetylation behavior—acetylation at the aliphatic amine and hydroxyl in pyridine, but only at the amine in aqueous solution, with the carbazole nitrogen unreactive—provides a validated benchmark for method performance verification. This application extends beyond carvedilol-specific studies to general bioanalytical method development for N-carbamoyl glucuronide metabolites, which are increasingly recognized across diverse chemical scaffolds.

Quote Request

Request a Quote for Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.